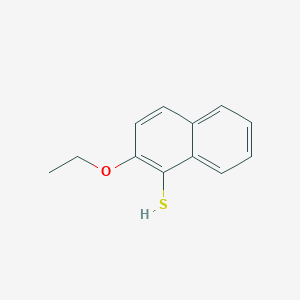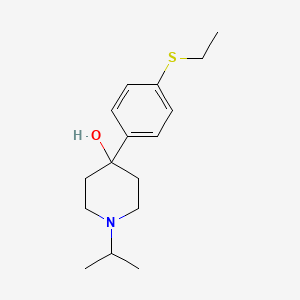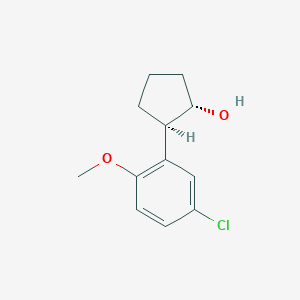![molecular formula C12H19NO B7999044 2-[2-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999044.png)
2-[2-(Dimethylamino)phenyl]-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)phenyl]-2-butanol is a chemical compound with a complex structure that includes a phenyl ring substituted with a dimethylamino group and a butanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Dimethylamino)phenyl]-2-butanol typically involves multi-step organic reactions. One common method is the reaction of 2-(dimethylamino)phenylacetaldehyde with a suitable Grignard reagent followed by reduction. The reaction conditions require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Dimethylamino)phenyl]-2-butanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
2-[2-(Dimethylamino)phenyl]-2-butanol is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and a reagent in chemical reactions.
Biology: Studying the interaction with biological macromolecules and potential biological activity.
Medicine: Investigating its potential as a pharmaceutical intermediate or therapeutic agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The dimethylamino group can interact with biological targets, influencing enzyme activity or receptor binding. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
2-[2-(Dimethylamino)phenyl]-2-butanol is unique due to its specific structural features. Similar compounds include:
2-(Dimethylamino)ethanol: A simpler molecule with a similar dimethylamino group but lacking the phenyl ring.
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[2-(dimethylamino)phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-12(2,14)10-8-6-7-9-11(10)13(3)4/h6-9,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLIXIOYZVFBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
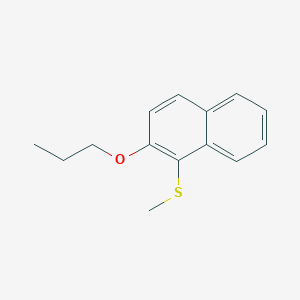
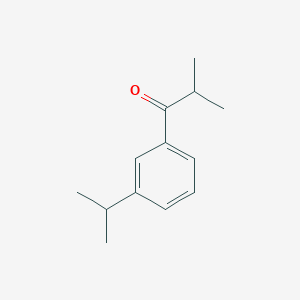

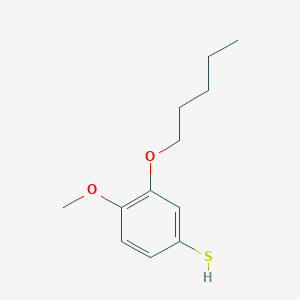


![1-Chloro-2-fluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999013.png)
![1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999037.png)
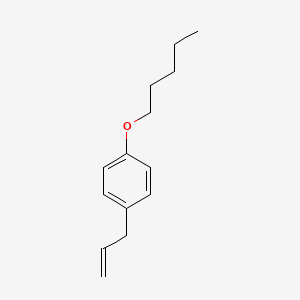
![2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999046.png)

